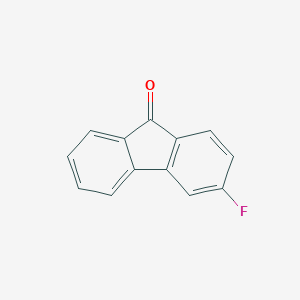

3-Fluorofluoren-9-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluorofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7FO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNABGBVMUJCYJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287485 | |

| Record name | 3-fluorofluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514-15-4 | |

| Record name | 1514-15-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-fluorofluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 3-Fluorofluoren-9-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Fluorofluoren-9-one, a halogenated derivative of the polycyclic aromatic ketone, fluorenone. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents a well-established synthetic protocol based on the Balz-Schiemann reaction of 3-aminofluoren-9-one. Furthermore, it details the expected analytical characterization of the target compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside its key physical properties. The information herein is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Fluorenone and its derivatives are a significant class of organic compounds that have garnered considerable interest due to their unique photophysical properties and versatile applications in materials science, organic electronics, and as intermediates in the synthesis of pharmaceuticals. The introduction of a fluorine atom into the fluorenone scaffold can significantly modulate its electronic properties, bioavailability, and metabolic stability, making this compound a compound of interest for various research and development endeavors.

This guide outlines a reliable method for the preparation of this compound and provides a detailed description of its expected analytical characteristics.

Synthesis of this compound

The most plausible and widely applicable method for the introduction of a fluorine atom onto an aromatic ring, such as in the synthesis of this compound, is the Balz-Schiemann reaction . This reaction proceeds via the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium salt in the presence of a tetrafluoroborate anion.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved in two main steps starting from 3-aminofluoren-9-one:

-

Diazotization: 3-aminofluoren-9-one is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.

-

Fluorination (Balz-Schiemann Reaction): The diazonium salt is then reacted with tetrafluoroboric acid to form a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields this compound.

Spectroscopic Profile of 3-Fluorofluoren-9-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluorofluoren-9-one, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in public databases, this document presents a combination of predicted spectroscopic values and general experimental protocols applicable to the characterization of this and related compounds. The information herein is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and application of fluorinated fluorenone derivatives.

Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for this compound. These values are based on the analysis of closely related compounds, such as fluoren-9-one and its other halogenated derivatives, as well as computational prediction tools.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | 7.2 - 7.4 | d | ~8.0 |

| H-2 | 7.0 - 7.2 | dd | J(H2-H1) ~8.0, J(H2-F) ~9.0 |

| H-4 | 7.6 - 7.8 | d | J(H4-F) ~5.0 |

| H-5 | 7.5 - 7.7 | d | ~7.5 |

| H-6 | 7.3 - 7.5 | t | ~7.5 |

| H-7 | 7.4 - 7.6 | t | ~7.5 |

| H-8 | 7.6 - 7.8 | d | ~7.5 |

Note: Predicted values are for a spectrum recorded in CDCl₃. The presence of the fluorine atom is expected to cause through-space coupling with adjacent protons, leading to the predicted doublet and doublet of doublets splitting patterns for H-2 and H-4.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 | 120 - 122 | ~2-3 |

| C-2 | 115 - 117 (d) | ~22-25 |

| C-3 | 163 - 166 (d) | ~245-250 |

| C-4 | 112 - 114 (d) | ~23-26 |

| C-4a | 134 - 136 | ~3-4 |

| C-4b | 138 - 140 | ~7-8 |

| C-5 | 124 - 126 | - |

| C-6 | 129 - 131 | - |

| C-7 | 124 - 126 | - |

| C-8 | 120 - 122 | - |

| C-8a | 134 - 136 | - |

| C-9 | 192 - 194 | ~2-3 |

| C-9a | 144 - 146 | - |

Note: Predicted values are for a spectrum recorded in CDCl₃. The carbon directly attached to the fluorine (C-3) will exhibit a large one-bond coupling constant (¹JCF), while adjacent carbons will show smaller two- and three-bond couplings (²JCF, ³JCF).

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1710 - 1720 | Strong |

| C-F Stretch | 1200 - 1300 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1600 - 1620, 1450 - 1500 | Medium-Strong |

Note: The strong absorption band for the C-F stretch is a characteristic feature for fluorinated organic compounds.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Relative Intensity (%) |

| [M]⁺ | 198.05 | 100 |

| [M-CO]⁺ | 170.05 | ~40-60 |

| [M-CO-F]⁺ | 151.05 | ~10-20 |

| [C₁₂H₇]⁺ | 151.05 | ~10-20 |

Note: The molecular ion peak ([M]⁺) is expected to be the base peak. Fragmentation is likely to involve the loss of carbon monoxide (CO), a characteristic fragmentation pattern for ketones.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common route for the synthesis of 3-halofluoren-9-ones involves the halogenation of fluoren-9-one. For this compound, a direct fluorination might be challenging. A more plausible route could involve a Sandmeyer-type reaction starting from 3-aminofluoren-9-one or a nucleophilic aromatic substitution on a suitable precursor.

General Procedure (Illustrative Example via Diazotization-Fluorination):

-

Nitration: Fluoren-9-one can be nitrated using a mixture of nitric acid and sulfuric acid to yield 3-nitrofluoren-9-one.

-

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid to give 3-aminofluoren-9-one.

-

Diazotization: The resulting amine is diazotized with sodium nitrite in the presence of a strong acid (e.g., HBF₄) at low temperatures (0-5 °C).

-

Fluorination (Balz-Schiemann reaction): The diazonium salt is then thermally decomposed to yield this compound.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum. A sufficient number of scans (e.g., 1024 or more) are acquired to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For a solution spectrum, the compound is dissolved in a suitable solvent (e.g., CHCl₃) and placed in an IR cell.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the pure solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV. Electrospray ionization (ESI) can also be used, particularly for LC-MS.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is analyzed using a mass analyzer such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

An In-depth Technical Guide to the Photophysical Properties of 3-Fluorofluoren-9-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 3-Fluorofluoren-9-one. Due to a lack of specific experimental data for this particular derivative in the available scientific literature, this document outlines the known properties of the parent compound, fluoren-9-one, and discusses the expected modulatory effects of the fluorine substituent. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise photophysical characteristics of this compound.

Introduction to Fluoren-9-one and its Derivatives

Fluoren-9-one is a polycyclic aromatic ketone known for its interesting photophysical and electronic properties. The fluoren-9-one core is a versatile scaffold in medicinal chemistry and materials science, with derivatives exhibiting a range of biological activities and applications in electronic devices. The introduction of substituents onto the fluorenone backbone can significantly alter its photophysical characteristics, including absorption and emission wavelengths, fluorescence quantum yield, and excited-state lifetime.

The placement of a fluorine atom at the 3-position of the fluoren-9-one core is expected to influence its electronic structure and, consequently, its interaction with light. Fluorine is a highly electronegative atom that can exert both inductive and resonance effects, which can modulate the energy levels of the molecule's frontier orbitals.

Photophysical Properties: A Comparative Overview

| Property | Value (for Fluoren-9-one in Toluene) |

| Absorption Maximum (λ_abs) | ~380 nm |

| Emission Maximum (λ_em) | ~480 nm |

| Fluorescence Quantum Yield (Φ_f) | Weakly fluorescent |

| Excited State Lifetime (τ) | Not widely reported, expected to be short |

Expected Influence of the 3-Fluoro Substituent:

The fluorine atom at the 3-position is anticipated to cause a slight blue or red shift in the absorption and emission spectra (a hypsochromic or bathochromic shift, respectively) due to its electron-withdrawing nature. The impact on the fluorescence quantum yield and lifetime is less predictable without experimental data. The heavy atom effect of fluorine could potentially enhance intersystem crossing, which would lead to a decrease in fluorescence and an increase in phosphorescence.

Experimental Protocols for Photophysical Characterization

To determine the precise photophysical properties of this compound, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection: Choose a spectroscopic grade solvent in which this compound is readily soluble and that is transparent in the anticipated absorption and emission regions. Common choices include cyclohexane, toluene, dichloromethane, and acetonitrile.

-

Concentration: Prepare a dilute solution of the compound, typically in the micromolar (10⁻⁶ M) range, to avoid aggregation and inner filter effects. The absorbance at the excitation wavelength should ideally be below 0.1 to ensure a linear relationship between absorbance and concentration (Beer-Lambert Law).

-

Degassing (Optional but Recommended): For accurate fluorescence quantum yield and lifetime measurements, it is advisable to degas the solution to remove dissolved oxygen, which can quench the excited state. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.

UV-Visible Absorption Spectroscopy

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Procedure:

-

Record a baseline spectrum with a cuvette containing the pure solvent.

-

Record the absorption spectrum of the this compound solution over a relevant wavelength range (e.g., 200-600 nm).

-

Identify the wavelength of maximum absorption (λ_abs).

-

Steady-State Fluorescence Spectroscopy

-

Instrumentation: Use a spectrofluorometer.

-

Procedure:

-

Emission Spectrum: Excite the sample at its absorption maximum (λ_abs) or another suitable wavelength within the absorption band. Scan the emission wavelengths to record the fluorescence spectrum and identify the wavelength of maximum emission (λ_em).

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (λ_em). Scan the excitation wavelengths to record the excitation spectrum. The excitation spectrum should ideally match the absorption spectrum.

-

Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)

-

Principle: The fluorescence quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a well-characterized standard with a known quantum yield.[1]

-

Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region as this compound. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard for the blue-green region.

-

Procedure:

-

Prepare solutions of the sample and the standard with closely matched absorbances at the same excitation wavelength.

-

Measure the absorption spectra of both the sample and the standard.

-

Measure the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Excited-State Lifetime (τ) Measurement

-

Instrumentation: Use a time-resolved fluorescence spectrometer, such as a time-correlated single-photon counting (TCSPC) system.

-

Procedure:

-

Excite the sample with a pulsed light source (e.g., a laser diode or a flash lamp) with a pulse width significantly shorter than the expected fluorescence lifetime.

-

Detect the emitted photons as a function of time after the excitation pulse.

-

Record the fluorescence decay curve.

-

Analyze the decay curve by fitting it to one or more exponential functions to determine the fluorescence lifetime(s).

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the comprehensive photophysical characterization of this compound.

Caption: Experimental workflow for photophysical characterization.

Conclusion

This technical guide provides a foundational understanding of the anticipated photophysical properties of this compound, based on the known characteristics of its parent compound. The detailed experimental protocols and workflow diagram offer a clear roadmap for researchers to empirically determine the specific absorption, emission, quantum yield, and lifetime of this molecule. Such data is crucial for its potential applications in drug development, chemical sensing, and materials science.

References

Solubility and Stability of 3-Fluorofluoren-9-one in Organic Solvents: A Technical Guide

Disclaimer: This document provides a technical overview of the anticipated solubility and stability characteristics of 3-Fluorofluoren-9-one based on data available for the parent compound, fluoren-9-one, and related halogenated derivatives. As of the latest literature search, specific experimental data on the solubility and stability of this compound in organic solvents is not publicly available. The information herein is intended to guide researchers and drug development professionals in designing experimental studies for this compound.

Introduction

This compound is a halogenated derivative of fluoren-9-one, a polycyclic aromatic ketone. The introduction of a fluorine atom to the fluorenone core can significantly influence its physicochemical properties, including solubility, stability, and electronic characteristics. These properties are critical in various applications, such as organic synthesis, materials science, and pharmaceutical development, where fluorenone derivatives are utilized as intermediates or functional materials.[1] This guide summarizes the available data on related compounds to infer the potential behavior of this compound and provides standardized protocols for its experimental evaluation.

Predicted Physicochemical Properties

The fluorine substituent is expected to impact the properties of the fluorenone molecule due to its high electronegativity and ability to participate in hydrogen bonding. This can alter the crystal lattice energy and the interaction with solvent molecules, thereby affecting both solubility and stability.

Solubility Profile

While specific quantitative solubility data for this compound is unavailable, the solubility of the parent compound, fluoren-9-one, and a related isomer, 2-fluorofluoren-9-one, in various organic solvents provides a useful baseline.

Qualitative Solubility of Related Compounds:

-

Fluoren-9-one: Generally soluble in polar organic solvents like acetone, ethanol, and diethyl ether, and very soluble in benzene and toluene. It is sparingly soluble in carbon tetrachloride and insoluble in water.[2][3][4]

-

2-Fluorofluoren-9-one: Reported to be soluble in ethanol, ether, and dichloromethane.[5]

Based on these data, this compound is anticipated to exhibit good solubility in a range of common organic solvents.

Table 1: Solubility of Fluoren-9-one in Various Organic Solvents

| Solvent | Qualitative Solubility |

| Acetone | Soluble[2][3] |

| Benzene | Very Soluble[2][3] |

| Carbon Tetrachloride | Sparingly Soluble[3] |

| Diethyl Ether | Soluble[2] |

| Ethanol | Soluble[2][3] |

| Toluene | Very Soluble[3] |

| Water | Insoluble[3] |

Stability Profile

Fluoren-9-one is a chemically stable compound under standard laboratory conditions (room temperature).[1] It is combustible and incompatible with strong oxidizing agents.[1] The introduction of a fluorine atom is not expected to dramatically decrease the stability of the fluorenone core. However, stability testing under various stress conditions is crucial to identify potential degradation pathways.

Potential Degradation Pathways:

While specific degradation pathways for this compound have not been elucidated, related compounds like fluorene can undergo oxidation to form 9-fluorenone.[2] Forced degradation studies would be necessary to determine if the fluorinated derivative is susceptible to hydrolytic, oxidative, or photolytic degradation.

Experimental Protocols

To generate specific data for this compound, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

The saturation shake-flask method is the gold standard for determining equilibrium solubility.[6]

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and the supernatant is carefully separated from the undissolved solid by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in terms of mass/volume (e.g., mg/mL) or molarity (mol/L).

Experimental Workflow for Solubility Determination

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the intact drug from its potential degradation products.

Methodology:

-

Column and Mobile Phase Selection: A reverse-phase C18 column is a common starting point. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). Gradient elution may be necessary to resolve all components.

-

Forced Degradation Studies: Solutions of this compound are subjected to stress conditions such as acid (e.g., 1N HCl), base (e.g., 1N NaOH), oxidation (e.g., 3% H₂O₂), heat, and light.[7][8]

-

Method Optimization: The chromatographic conditions (e.g., mobile phase composition, flow rate, column temperature) are optimized to achieve adequate separation of the parent compound and all degradation products.

-

Validation: The method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[9]

References

- 1. 9-Fluorenone CAS#: 486-25-9 [m.chemicalbook.com]

- 2. Fluorenone - Sciencemadness Wiki [sciencemadness.org]

- 3. 9H-fluoren-9-one [chemister.ru]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Theoretical vs. Experimental Spectra of 3-Fluorofluoren-9-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorofluoren-9-one is a fluorinated derivative of fluorenone, a polycyclic aromatic ketone. The introduction of a fluorine atom can significantly alter the electronic, photophysical, and pharmacological properties of the parent molecule. These modifications are of great interest in drug development and materials science, where fluorine substitution is a common strategy for modulating molecular properties such as metabolic stability, binding affinity, and lipophilicity.

A thorough understanding of the spectral properties of this compound is essential for its characterization, quality control, and for elucidating its interactions in biological systems. This guide details the synergistic approach of combining experimental spectroscopic techniques (UV-Vis, FT-IR, Raman, and NMR) with theoretical quantum chemical calculations to achieve a comprehensive spectral analysis.

Spectroscopic Methodologies

A dual approach of experimental measurement and theoretical calculation provides the most robust characterization of molecular structure and properties.

Experimental Protocols

The following are detailed methodologies for the key experimental techniques used to acquire the spectra of aromatic ketones like this compound.

2.1.1. UV-Visible (UV-Vis) Spectroscopy

-

Objective: To measure the electronic transitions of the molecule and determine its maximum absorption wavelengths (λmax).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

A stock solution of this compound is prepared in a UV-grade solvent (e.g., ethanol, cyclohexane, or acetonitrile) at a concentration of approximately 10-3 M.

-

Serial dilutions are performed to obtain a final concentration in the range of 10-5 to 10-6 M.

-

A quartz cuvette with a 1 cm path length is filled with the sample solution. A matching cuvette is filled with the pure solvent to serve as a reference.

-

The spectrophotometer is blanked with the solvent-filled cuvette.

-

The absorption spectrum is recorded over a wavelength range of 200–800 nm.

-

The wavelengths of maximum absorbance (λmax) are identified.

-

2.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the vibrational modes of the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press).

-

Procedure (using KBr pellet):

-

Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

The mixture is thoroughly ground to a fine powder.

-

The powder is pressed into a thin, transparent pellet using a hydraulic press.

-

A background spectrum of the empty sample compartment is collected.

-

The KBr pellet is placed in the sample holder.

-

The FT-IR spectrum is recorded, typically in the range of 4000–400 cm-1, by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

2.1.3. Raman Spectroscopy

-

Objective: To obtain complementary vibrational information to FT-IR, particularly for non-polar bonds and symmetric vibrations.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., CCD).

-

Procedure:

-

A small amount of the solid sample is placed on a microscope slide or in a capillary tube.

-

The laser is focused on the sample.

-

The Raman scattering is collected and dispersed by a grating.

-

The spectrum is recorded over a Stokes shift range, typically from 100 to 3500 cm-1.

-

Laser power and acquisition time are optimized to maximize signal while avoiding sample degradation.

-

2.1.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework and the environment of the fluorine atom.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure for 1H, 13C, and 19F NMR:

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). A small amount of tetramethylsilane (TMS) may be added as an internal standard for 1H and 13C NMR. For 19F NMR, an external standard like CFCl3 is often used.

-

The solution is transferred to a 5 mm NMR tube.

-

The spectrometer is tuned to the respective nucleus (1H, 13C, or 19F).

-

Standard 1D NMR spectra are acquired. For 13C NMR, a proton-decoupled experiment is typically performed.

-

The chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) are determined.

-

Theoretical Computational Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting molecular spectra.

-

Objective: To calculate the optimized molecular geometry and predict the UV-Vis, IR, Raman, and NMR spectra of this compound.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

General Procedure:

-

Geometry Optimization: The structure of this compound is first optimized to find its lowest energy conformation. A common level of theory for this is DFT with the B3LYP functional and a basis set such as 6-31G(d).

-

Vibrational Frequency Calculations: Following optimization, a frequency calculation is performed at the same level of theory to confirm a true energy minimum (no imaginary frequencies) and to predict the IR and Raman spectra. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.[1]

-

UV-Vis Spectra Prediction: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the λmax values in the UV-Vis spectrum. A larger basis set, such as 6-311++G(d,p), and the inclusion of a solvent model (e.g., Polarizable Continuum Model, PCM) are recommended for more accurate results.

-

NMR Spectra Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the NMR shielding tensors. These are then converted to chemical shifts by referencing them to the calculated shielding of a standard (e.g., TMS).

-

Data Presentation and Comparison

Due to the absence of a dedicated study on this compound, this section presents the known experimental data for the parent compound, 9-fluorenone, and provides a detailed prediction of the spectral changes expected upon 3-fluoro substitution.

UV-Visible Spectra

The UV-Vis spectrum of 9-fluorenone shows several absorption bands corresponding to π→π* and n→π* transitions. The introduction of a fluorine atom, an electron-withdrawing group, is expected to cause a slight blue shift (hypsochromic shift) or a small red shift (bathochromic shift) of these bands, depending on the nature of the electronic transition.

Table 1. Experimental UV-Vis Data for 9-Fluorenone and Predicted Data for this compound

| Compound | λmax (nm) in Ethanol[2] | Transition Type | Predicted λmax (nm) for this compound | Predicted Effect of Fluorine |

| 9-Fluorenone | ~255 | π→π | ~250-260 | Minor shift |

| ~300 | π→π | ~295-305 | Minor shift | |

| ~380 | n→π* | ~375-385 | Minor shift |

Vibrational Spectra (FT-IR and Raman)

The FT-IR and Raman spectra are characterized by specific vibrational modes. The most prominent peak in the IR spectrum of 9-fluorenone is the C=O stretch. The C-F bond in this compound will introduce a new, strong absorption in the IR spectrum.

Table 2. Key Experimental FT-IR Peaks for 9-Fluorenone and Predicted Peaks for this compound

| Vibrational Mode | 9-Fluorenone Wavenumber (cm-1)[3][4][5] | Predicted Wavenumber (cm-1) for this compound | Expected Change |

| Aromatic C-H Stretch | 3050-3100 | 3050-3100 | Minimal change |

| Carbonyl (C=O) Stretch | ~1715 | ~1718-1725 | Slight increase due to inductive effect |

| Aromatic C=C Stretch | 1600-1650 | 1600-1650 | Minor shifts |

| C-F Stretch | N/A | ~1100-1250 | New strong absorption |

| Aromatic C-H Bend | 730-770 | 730-880 | Changes in out-of-plane bending patterns due to substitution |

The Raman spectrum is expected to show strong peaks for the aromatic C=C stretching and ring breathing modes. The C=O stretch will be present but may be weaker than in the IR spectrum.

NMR Spectra

NMR spectroscopy is highly sensitive to the electronic environment of the nuclei. The fluorine atom in the 3-position will have a significant impact on the 1H, 13C, and 19F NMR spectra.

Table 3. Experimental 1H and 13C NMR Data for 9-Fluorenone and Predicted Data for this compound (in CDCl3)

| Nucleus | 9-Fluorenone Chemical Shift (δ, ppm)[6][7][8] | Predicted Chemical Shift (δ, ppm) for this compound | Expected Change and Couplings |

| 1H NMR | |||

| H1, H8 | ~7.65 | H1: ~7.6-7.7 | Minor shift |

| H2, H7 | ~7.28 | H2: ~7.1-7.2 (doublet of doublets) | Upfield shift, coupling to F |

| H3, H6 | ~7.48 | H4: ~7.3-7.4 (doublet of doublets) | Downfield shift, coupling to F |

| H4, H5 | ~7.48 | H5, H6, H7, H8: ~7.3-7.7 | Complex overlapping signals |

| 13C NMR | |||

| C=O (C9) | ~194.3 | ~193-194 | Minor shift |

| C3 | ~129.5 | ~160-165 (doublet, 1JCF ≈ 250 Hz) | Large downfield shift, large C-F coupling |

| C2 | ~135.1 | ~115-120 (doublet, 2JCF ≈ 20 Hz) | Upfield shift, smaller C-F coupling |

| C4 | ~124.7 | ~125-130 (doublet, 2JCF ≈ 20 Hz) | Minor shift, smaller C-F coupling |

| Other Ar-C | 120.7, 134.6, 144.9 | Various shifts | Smaller C-F couplings may be observed |

| 19F NMR | N/A | ~ -110 to -120 | Characteristic signal for an aryl fluoride |

Visualization of Workflows

The following diagrams, created using the DOT language, illustrate the logical workflows in the comparative spectral analysis of a molecule like this compound.

Caption: Overall workflow for the comparative spectral analysis of this compound.

Caption: Logical workflow for the theoretical prediction of molecular spectra.

Conclusion

The combined application of experimental spectroscopy and theoretical calculations provides a powerful and comprehensive framework for the structural elucidation and characterization of this compound. While a complete dataset for this specific molecule is not yet prevalent in the scientific literature, the methodologies and predictive analyses outlined in this guide offer a robust roadmap for researchers. By using the well-characterized parent molecule, 9-fluorenone, as a reference, and applying the established principles of fluorine substituent effects, one can accurately anticipate the key features of the UV-Vis, FT-IR, Raman, and NMR spectra of this compound. This integrated approach is indispensable for the accurate characterization of novel fluorinated compounds in the fields of medicinal chemistry, materials science, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 9H-Fluoren-9-one [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. 9-Fluorenone(486-25-9) IR Spectrum [chemicalbook.com]

- 6. bmse000521 9-fluorenone at BMRB [bmrb.io]

- 7. 9-Fluorenone(486-25-9) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

The Multifaceted Chemistry of Fluorenone Derivatives: A Technical Guide for Researchers

An in-depth exploration of the synthesis, reactivity, and application of fluorenone derivatives, tailored for researchers, scientists, and drug development professionals. This guide delves into the core chemical principles of these versatile compounds, providing detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

Core Chemistry of the Fluorenone Scaffold

Fluorenone, or 9H-fluoren-9-one, is an aromatic organic compound featuring a ketone group within a fluorene framework.[1] Its chemical formula is (C₆H₄)₂CO.[2] This tricyclic structure, with its extended π-conjugation, imparts a characteristic bright fluorescent yellow color to the solid compound.[2] The inherent aromaticity and the reactive carbonyl group are central to the diverse chemical transformations and applications of its derivatives.[1] The carbonyl group can readily undergo reduction, addition, and condensation reactions, providing a versatile handle for synthetic modifications.[1]

Physicochemical Properties

The fluorenone core possesses distinct physical and chemical properties that are often tuned by the introduction of various substituents. These properties are crucial for its applications in materials science and medicinal chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈O | [3] |

| Molar Mass | 180.206 g·mol⁻¹ | [2] |

| Appearance | Yellow solid | [2][4] |

| Melting Point | 84.0 °C (183.2 °F; 357.1 K) | [2] |

| Boiling Point | 341.5 °C (646.7 °F; 614.6 K) | [2] |

| Solubility | Insoluble in water; soluble in alcohol, acetone, benzene; very soluble in ether, toluene. | [2][3] |

| log P | 3.58 | [2] |

Synthesis of Fluorenone Derivatives

The synthesis of the fluorenone core and its derivatives has been a subject of extensive research, leading to a variety of classical and modern synthetic protocols.[5]

Oxidation of Fluorene

The most direct route to the parent fluorenone is the aerobic oxidation of fluorene.[2] Industrial synthesis often employs this method using various catalysts and reaction conditions to achieve high yields and purity.[6]

Palladium-Catalyzed Methodologies

Modern synthetic organic chemistry heavily relies on transition-metal catalysis, and the synthesis of fluorenones is no exception. Palladium-catalyzed reactions offer a powerful and versatile tool for constructing the fluorenone scaffold with a high degree of functional group tolerance and regioselectivity.[7][8][9]

A prominent strategy involves the palladium-catalyzed annulation of arynes by 2-haloarenecarboxaldehydes.[2] This method provides an efficient route to a variety of substituted fluorenones from readily available starting materials.[2] Another approach is the palladium-catalyzed cyclocarbonylation of o-halobiaryls, which can produce fluorenones with both electron-donating and electron-withdrawing substituents in very high yields.[9]

The following is a general procedure for the palladium-catalyzed synthesis of fluoren-9-ones:

-

Combine the 2-iodoarenecarboxaldehyde (0.30 mmol), the 2-(trimethylsilyl)aryl triflate (1.50 mmol), CsF (1.50 mmol), Pd(dba)₂ (0.015 mmol), and P(o-tolyl)₃ (0.015 mmol) in a 4-dram vial.[2]

-

Add 2 mL of toluene and 2 mL of MeCN to the vial and seal it.[2]

-

Stir the reaction mixture at 110 °C for 12 hours.[2]

-

After cooling to room temperature, purify the product by column chromatography on silica gel.[2]

Yields for this method vary depending on the substrates used, but are generally in the range of 50-85%.[2]

Caption: Workflow for the palladium-catalyzed synthesis of fluorenones.

Synthesis of Fluorenone-Thiosemicarbazones

Fluorenone-thiosemicarbazones are a class of derivatives with significant biological activity.[10] Their synthesis is typically a straightforward condensation reaction between fluorenone and a thiosemicarbazide derivative.[11][12]

The following is a general procedure for the synthesis of fluoren-9-one thiosemicarbazones:

-

Dissolve 0.01 mole of fluoren-9-one in 10-20 mL of ethanol in an Erlenmeyer flask.[11]

-

Add a catalytic amount of acid (e.g., 1 mL of 1N HCl, a few drops of concentrated H₂SO₄, or 1 mL of glacial acetic acid).[11]

-

In a separate flask, dissolve 0.01 mole of the appropriate thiosemicarbazide derivative in 10 mL of ethanol.[11]

-

Slowly add the fluorenone solution to the thiosemicarbazide solution.[11]

-

Reflux the mixture with magnetic stirring for 2 to 4 hours.[11]

-

After cooling, filter the precipitate and wash with distilled water until neutral.[11]

-

The crude product can be recrystallized from ethanol.[10]

| Catalyst | Yield (%) of F1 | Yield (%) of F2 | Yield (%) of F3 | Yield (%) of F4 |

| HCl (1N) | 76 | 65 | 71 | 77 |

| H₂SO₄ (conc.) | 82 | 71 | 85 | 89 |

| Glacial Acetic Acid | 89 | 77 | 91 | 96 |

| F1: fluoren-9-one thiosemicarbazone, F2: fluoren-9-one 2-methyl-3-thiosemicarbazone, F3: fluoren-9-one 4-methyl-3-thiosemicarbazone, F4: fluoren-9-one 4-phenyl-3-thiosemicarbazone.[11] |

Spectroscopic Properties

The extended aromatic system of fluorenone derivatives gives rise to interesting spectroscopic properties, particularly their fluorescence behavior, which is often sensitive to the local environment (solvatochromism).[13][14]

UV-Vis Absorption and Fluorescence Emission

Fluorenone and its derivatives typically exhibit a broad absorption band in the 340-520 nm region and a stronger, structured band at shorter wavelengths.[15] The emission spectra are characterized by a significant Stokes shift. The fluorescence quantum yields are generally low.[15] For instance, the parent fluorenone has a fluorescence quantum yield of 2.7% in acetonitrile.[15]

| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (%) | Fluorescence Lifetime (ns) |

| Fluorenone (1) | Cyclohexane | 378 | 485 | 1.8 | 0.23 |

| Acetonitrile | 382 | 508 | 2.7 | 0.35 | |

| Ethanol | 384 | 530 | 0.5 | 0.07 | |

| 2-Methoxyfluorenone (2) | Cyclohexane | 390 | 500 | 0.4 | 0.05 |

| Acetonitrile | 400 | 540 | 0.2 | 0.03 | |

| Ethanol | 405 | 560 | <0.1 | - | |

| 3-Methoxyfluorenone (3) | Cyclohexane | 380 | 488 | 1.9 | 0.25 |

| Acetonitrile | 385 | 512 | 2.8 | 0.36 | |

| Ethanol | 388 | 535 | 0.6 | 0.08 | |

| Data extracted from a study on methoxy-substituted fluorenones.[15] |

Applications of Fluorenone Derivatives

The unique structural and electronic properties of fluorenone derivatives have led to their investigation in a wide range of applications, from medicinal chemistry to materials science.[5][16]

Medicinal Chemistry

Fluorenone derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[5]

Several studies have highlighted the potential of fluorenone derivatives as antimicrobial agents.[16][17] For example, certain O-aryl-carbamoyl-oxymino-fluorene derivatives have shown inhibitory effects against both planktonic and biofilm-embedded microbial cells.[16]

| Compound | S. aureus MIC (mg/mL) | E. coli MIC (mg/mL) | C. albicans MIC (mg/mL) | S. aureus MBIC (mg/mL) |

| 1a | 1.25 | 2.5 | 0.156 | 0.078 |

| 1b | 0.625 | 1.25 | 0.156 | 0.039 |

| 1c | 0.312 | 0.625 | 0.156 | 0.019 |

| 1d | 0.156 | 0.312 | 0.312 | 0.019 |

| MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration. Compounds 1a-d are O-aryl-carbamoyl-oxymino-fluorene derivatives with different aryl substituents.[16] |

The anticancer potential of fluorenone derivatives is an active area of research.[18][19] For instance, a novel fluorene derivative, 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF), has been shown to inhibit human hepatocellular carcinoma (HCC) cells.[18] The mechanism of action involves the generation of reactive oxygen species (ROS), which in turn triggers apoptosis, anoikis, and autophagy.[18]

Caption: ROS-mediated signaling pathway of an anticancer fluorenone derivative.

Certain fluorenone derivatives have also been investigated for their antiviral properties. For example, tilorone, a fluorenone-based compound, is a known broad-spectrum antiviral agent.[1] More recently, sulfonamide derivatives of 9-fluorenone have been synthesized and shown to inhibit SARS-CoV-2 proteases, Mpro and PLpro.[1]

| Compound | Mpro IC₅₀ (µM) | PLpro IC₅₀ (µM) |

| 3e | 23 ± 3.4 | 6.33 ± 0.5 |

| 3h | - | 5.94 ± 1.0 |

| IC₅₀ values for the inhibition of SARS-CoV-2 proteases by fluorenone sulfonamide derivatives.[1] |

Fluorene derivatives have been identified as inhibitors of pyruvate dehydrogenase kinase (PDHK), which has therapeutic potential for diabetes and its complications.[13] Structure-based drug design has led to the development of potent PDHK inhibitors with favorable pharmacokinetic profiles.[13]

Caption: Inhibition of PDHK by a fluorenone derivative.

Materials Science

The excellent photoelectric properties and thermal stability of fluorene derivatives make them promising candidates for high-performance organic optoelectronic materials.[11] They are utilized in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes and biosensors.[11][16] The tunable physicochemical properties of fluorenones are key to their diverse applications in this field.[16]

Conclusion

The chemistry of fluorenone derivatives is a rich and rapidly evolving field. Their versatile synthesis, tunable properties, and diverse biological activities and material applications make them a compelling class of compounds for further research and development. This guide provides a foundational understanding of the core aspects of fluorenone chemistry, offering valuable insights and practical protocols for scientists and researchers. The continued exploration of this chemical space is poised to yield novel solutions in medicine, materials science, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient Synthesis of Fluoren-9-ones by the Palladium-Catalyzed Annulation of Arynes by 2-Haloarenecarboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9-Fluorenone | 486-25-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CN104341286A - Synthesis technique of 9-fluorenone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorenone synthesis by palladacycle-catalyzed sequential reactions of 2-bromobenzaldehydes with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorenone synthesis [organic-chemistry.org]

- 10. ujpronline.com [ujpronline.com]

- 11. ujpronline.com [ujpronline.com]

- 12. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of novel fluorene derivatives as inhibitors of pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Fluorofluoren-9-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-Fluorofluoren-9-one, a valuable intermediate in medicinal chemistry and materials science. The synthesis is presented as a two-step process involving the electrophilic fluorination of 9H-fluorene followed by the oxidation of the resulting 3-fluorofluorene.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the direct electrophilic fluorination of commercially available 9H-fluorene. This reaction typically yields a mixture of constitutional isomers, from which the desired 3-fluorofluorene must be isolated. The second step is the selective oxidation of the C9 methylene group of 3-fluorofluorene to the corresponding ketone, yielding the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 3-Fluorofluorene

This procedure outlines the electrophilic fluorination of 9H-fluorene. Electrophilic fluorinating agents such as Selectfluor® are employed to introduce a fluorine atom onto the aromatic core. This reaction is known to produce a mixture of isomers, necessitating purification by column chromatography.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Grade |

| 9H-Fluorene | C₁₃H₁₀ | 166.22 | 1.00 g | ACS Reagent Grade |

| Selectfluor® | C₇H₁₄B₂ClF₄N₂ | 354.05 | 2.13 g | >95% |

| Acetonitrile (MeCN) | CH₃CN | 41.05 | 20 mL | Anhydrous |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | HPLC Grade |

| Hexanes | C₆H₁₄ | 86.18 | As needed | HPLC Grade |

| Silica Gel | SiO₂ | 60.08 | As needed | 230-400 mesh |

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 9H-fluorene (1.00 g, 6.02 mmol) in anhydrous acetonitrile (20 mL).

-

To this solution, add Selectfluor® (2.13 g, 6.02 mmol) portion-wise over 10 minutes at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system.

-

Upon completion, quench the reaction by adding 20 mL of deionized water.

-

Extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product as a mixture of fluorofluorene isomers.

-

Purify the crude product by column chromatography on silica gel using a hexanes gradient to isolate 3-fluorofluorene. The separation of isomers can be challenging and may require careful optimization of the eluent system.

Expected Yield:

The yield of 3-fluorofluorene can vary depending on the efficiency of the chromatographic separation.

Step 2: Synthesis of this compound

This protocol describes the oxidation of the C9 position of 3-fluorofluorene to a carbonyl group using atmospheric oxygen in a basic medium.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Grade |

| 3-Fluorofluorene | C₁₃H₉F | 184.21 | 1.00 g | Purified from Step 1 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.43 g | ACS Reagent Grade |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 15 mL | Anhydrous |

| Deionized Water | H₂O | 18.02 | As needed | - |

| Ethanol | C₂H₅OH | 46.07 | As needed | 95% |

Procedure:

-

In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser open to the atmosphere, dissolve 3-fluorofluorene (1.00 g, 5.43 mmol) and sodium hydroxide (0.43 g, 10.86 mmol) in dimethyl sulfoxide (15 mL).

-

Heat the reaction mixture to 80-90 °C and stir vigorously to ensure efficient mixing with air.

-

Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress by TLC (9:1 hexanes:ethyl acetate).

-

After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold deionized water.

-

A yellow precipitate of crude this compound will form.

-

Collect the solid by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain pure this compound as a yellow crystalline solid.

Expected Yield and Purity:

| Product | Theoretical Yield (g) | Typical Experimental Yield (%) | Purity |

| This compound | 1.07 | 80-90% | >98% (by HPLC) |

Characterization of this compound

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₃H₇FO |

| Molar Mass | 198.19 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | Not available in cited literature. Expected to be similar to other fluorenone derivatives. |

Spectroscopic Data (Expected):

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals in the aromatic region (δ 7.0-7.8 ppm). The protons on the fluorine-bearing ring will exhibit coupling to the ¹⁹F nucleus, resulting in doublet or doublet of doublets splitting patterns.

-

¹³C NMR (CDCl₃, 100 MHz): The spectrum will show a signal for the carbonyl carbon (C9) around δ 190-195 ppm. The carbon atom bonded to fluorine (C3) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). Other carbons in the vicinity will show smaller, long-range C-F couplings.

-

¹⁹F NMR (CDCl₃, 376 MHz): A single resonance is expected for the fluorine atom.

-

Mass Spectrometry (EI): m/z (%) = 198 ([M]⁺), 169 ([M-CO-H]⁺).

-

Infrared (IR) (KBr, cm⁻¹): A strong absorption band corresponding to the C=O stretching vibration is expected around 1710-1720 cm⁻¹.

Visualizations

Synthetic Workflow

Caption: Overall Synthesis Workflow for this compound.

Reaction Scheme

Caption: Reaction Scheme for this compound Synthesis.

Application Notes and Protocols for Cell Imaging using Fluoren-9-one Derivatives

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the use of fluoren-9-one derivatives as fluorescent probes in cell imaging. The information is compiled for researchers interested in the application of these versatile fluorophores, particularly for two-photon microscopy and the imaging of specific cellular organelles.

Introduction to Fluoren-9-one Derivatives in Cell Imaging

Fluoren-9-one is a polycyclic aromatic ketone that serves as a core structure for a variety of fluorescent probes. Its rigid, planar structure and electron-withdrawing ketone group make it an excellent acceptor moiety in donor-acceptor type fluorophores. By functionalizing the fluorene core with various electron-donating groups, the photophysical properties of the resulting derivatives can be tuned, leading to probes with large Stokes shifts, high fluorescence quantum yields, and good photostability.[1][2]

Fluorene-based probes are particularly well-suited for two-photon microscopy (TPM), a powerful technique for live-cell imaging that offers advantages like increased penetration depth, reduced phototoxicity, and lower background autofluorescence.[3][4] Recent studies have demonstrated the successful design and synthesis of fluoren-9-one derivatives that can selectively target and image specific organelles, such as lysosomes and mitochondria, in living cells.[1][5]

Quantitative Data of Representative Fluoren-9-one Probes

The photophysical properties of fluoren-9-one derivatives are highly dependent on their substitution pattern and the solvent environment. Below is a summary of data for representative organelle-targeting probes from the literature.

| Probe Name | Target Organelle | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |

| TK-Lyso | Lysosome | 450 | 650 | 200 | 0.35 (in DMSO) | [1][5] |

| TK-Mito1 | Mitochondria | 450 | 650 | 200 | 0.40 (in DMSO) | [1][5] |

| TK-Mito2 | Mitochondria | 450 | 650 | 200 | 0.42 (in DMSO) | [1][5] |

| Sensor 1 | Iodide Ion Probe | 351 | 511 | 160 | - | [6][7] |

| Sensor 2 | Iodide Ion Probe | 391 | 561 | 170 | - | [6][7] |

Note: The quantum yield for sensors 1 and 2 was not explicitly stated in the provided references, as their primary application was as "turn-on" sensors.

Experimental Protocols

Protocol 3.1: General Synthesis of Organelle-Targeting Fluoren-9-one Probes

The synthesis of targeted fluoren-9-one probes generally involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to connect a halogenated fluoren-9-one core with a targeting moiety. The following is a generalized protocol based on the synthesis of TK-series probes.[1][8]

Materials:

-

2,7-Dibromo-9H-fluoren-9-one

-

Appropriate diphenylamine-based targeting moiety (e.g., with a morpholine group for lysosome targeting or a triphenylphosphonium group for mitochondria targeting)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., NaOtBu)

-

Anhydrous solvent (e.g., Toluene)

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

-

Purification supplies (silica gel for column chromatography)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine 2,7-dibromo-9H-fluoren-9-one (1 equivalent), the diphenylamine-based targeting moiety (2.2 equivalents), the palladium catalyst (0.05 equivalents), and the ligand (0.1 equivalents).

-

Add the base (3 equivalents) and anhydrous toluene.

-

Heat the reaction mixture at a specified temperature (e.g., 110 °C) for a set time (e.g., 24 hours) while stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final targeted probe.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Generalized workflow for the synthesis of targeted fluoren-9-one probes.

Protocol 3.2: Live-Cell Imaging of Lysosomes and Mitochondria

This protocol is adapted from the application of TK-Lyso and TK-Mito probes for two-photon fluorescence microscopy.[1][5]

Materials:

-

Cell line of interest (e.g., MCF-7, HeLa, SH-SY5Y) cultured on glass-bottom dishes.

-

Fluoren-9-one probe stock solution (e.g., 1 mM in DMSO).

-

Complete cell culture medium.

-

Phosphate-Buffered Saline (PBS).

-

Commercial organelle tracker for co-localization (e.g., LysoTracker™ Red, MitoTracker™ Red).

-

Two-photon confocal microscope with a suitable femtosecond laser (e.g., tuned to 800-900 nm).

Procedure:

-

Cell Preparation: Seed cells on glass-bottom dishes and grow to an appropriate confluency (e.g., 70-80%).

-

Probe Incubation: Prepare a working solution of the fluoren-9-one probe (e.g., 2.0 µM for TK-probes) in complete cell culture medium. Remove the old medium from the cells, wash once with PBS, and add the probe-containing medium.

-

Incubate the cells for a specified time (e.g., 30 minutes) at 37 °C in a CO₂ incubator.

-

Washing: Remove the probe-containing medium and wash the cells three times with fresh, pre-warmed PBS to remove any unbound probe.

-

Co-staining (Optional): If co-localization is desired, incubate the cells with a commercial tracker (e.g., LysoTracker™ Red at 75 nM or MitoTracker™ Red at 200 nM) according to the manufacturer's protocol, typically for 15-30 minutes.

-

Imaging: After a final wash, add fresh culture medium or PBS to the cells. Image the stained cells using a two-photon microscope.

-

Excitation: Use a two-photon excitation wavelength in the near-infrared range (e.g., 850 nm).

-

Emission: Collect the fluorescence signal using appropriate filter sets for the fluoren-9-one probe (e.g., a broad bandpass filter for green/yellow emission) and the co-localization tracker.

-

-

Cytotoxicity Assay (Recommended): To ensure the probe is not toxic at the imaging concentration, perform a standard cytotoxicity assay (e.g., MTT assay) by incubating cells with various concentrations of the probe for 24 hours.[7]

Caption: Step-by-step workflow for live-cell imaging using fluoren-9-one probes.

Signaling Pathways and Logical Relationships

Mechanism of Selective Organelle Targeting

The selective accumulation of these probes in specific organelles is driven by the chemical properties of their targeting moieties. This relationship can be visualized as follows:

Caption: Logical diagram of organelle targeting by functionalized fluoren-9-one probes.

Disclaimer: These protocols are generalized from published research. Researchers should consult the original literature and optimize conditions for their specific experimental setup and cell lines.

References

- 1. Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of lysosomes and mitochondria in living cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorenone-Based Fluorescent and Colorimetric Sensors for Selective Detection of I– Ions: Applications in HeLa Cell Imaging and Logic Gate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Derivatizing Amines with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and accurate quantification of primary and secondary amines is crucial in numerous fields, including biomedical research, pharmaceutical development, and environmental analysis. Many amine-containing compounds, such as amino acids, biogenic amines, and drug molecules, lack a native chromophore or fluorophore, making their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) challenging. Chemical derivatization with a suitable labeling reagent can overcome this limitation by introducing a strongly UV-absorbing or fluorescent tag onto the analyte.

9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) is a widely used pre-column derivatization reagent for primary and secondary amines.[1][2][3][4][5] It reacts with the amine functional group under mild alkaline conditions to form a stable, highly fluorescent derivative that can be readily detected at low concentrations. The fluorenyl moiety of the reagent is responsible for the strong fluorescence, enabling detection limits in the femtomole range.[6] This application note provides detailed protocols for the derivatization of amines with FMOC-Cl and subsequent analysis by HPLC with fluorescence detection. While the user requested information on 3-Fluorofluoren-9-one analogues, FMOC-Cl serves as a well-documented and representative analogue for this class of reagents.

Reaction Mechanism

The derivatization reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate group of FMOC-Cl. This results in the formation of a stable N-substituted carbamate and hydrochloric acid. The reaction is typically carried out in a buffered alkaline solution to neutralize the liberated acid and to ensure the amine is in its more nucleophilic, unprotonated form.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ikm.org.my [ikm.org.my]

- 5. jascoinc.com [jascoinc.com]

- 6. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing the reaction conditions for 3-Fluorofluoren-9-one synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Fluorofluoren-9-one. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary synthesis routes for this compound?

There are two main synthetic strategies for preparing this compound:

-

Oxidation of 3-Fluorofluorene: This is a direct and often efficient method where the 9-position of the fluorene core is oxidized to a ketone.

-

Intramolecular Friedel-Crafts Acylation: This route involves the cyclization of a 4'-fluoro-[1,1'-biphenyl]-2-carboxylic acid derivative.

Q2: My oxidation of 3-Fluorofluorene is giving a low yield. What are the common causes and solutions?

Low yields in the oxidation of 3-Fluorofluorene can stem from several factors. Below is a troubleshooting guide to address this issue.

| Potential Cause | Troubleshooting Steps |

| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time. - Increase Temperature: For aerobic oxidations in solvents like THF or DMF with a base, gently heating (e.g., to 40-50 °C) can improve the reaction rate. - Insufficient Base: Ensure a sufficient molar excess of the base (e.g., KOH) is used, as it plays a crucial role in the oxidation mechanism. |

| Side Reactions | - Over-oxidation: While less common for fluorene oxidation to the fluorenone, prolonged reaction times or harsh oxidants could potentially lead to degradation. Monitor the reaction closely and stop it once the starting material is consumed. - Formation of Impurities: The presence of impurities in the starting 3-Fluorofluorene can lead to side products. Ensure the purity of your starting material before proceeding. |

| Inefficient Work-up or Purification | - Product Loss During Extraction: Ensure proper phase separation during aqueous work-up. Multiple extractions with an appropriate organic solvent can minimize product loss. - Suboptimal Recrystallization: Choose an appropriate solvent system for recrystallization to maximize recovery of the pure product. A solvent screen is recommended. |

Q3: I am observing significant impurity formation in my synthesis. How can I identify and minimize these impurities?

Impurity formation is a common challenge. The nature of the impurities will depend on the synthetic route chosen.

-

For the Oxidation Route:

-

Unreacted Starting Material (3-Fluorofluorene): This is the most common impurity if the reaction is incomplete. It can be identified by its different polarity on TLC and can often be removed by column chromatography or careful recrystallization.

-

Over-oxidation Products: Although less likely, these can be more polar compounds. Column chromatography is the most effective method for their removal.

-

-

For the Intramolecular Friedel-Crafts Acylation Route:

-

Unreacted Biphenyl Precursor: Incomplete cyclization will leave the starting carboxylic acid or acyl chloride. This can be removed by an aqueous base wash during work-up.

-

Intermolecular Acylation Products: At high concentrations, intermolecular reactions can occur, leading to polymeric byproducts. Running the reaction at high dilution can minimize this.

-

Isomeric Products: Depending on the substitution pattern of the biphenyl precursor, there might be a possibility of cyclization at an alternative position, though this is less likely for the desired product. Careful analysis of the product by NMR is necessary to confirm the structure.

-

Q4: The Intramolecular Friedel-Crafts Acylation of my 4'-fluoro-[1,1'-biphenyl]-2-carboxylic acid is not working. What should I check?

Challenges in Friedel-Crafts acylation are often related to the reagents and reaction conditions.

| Potential Cause | Troubleshooting Steps |

| Inactive Lewis Acid Catalyst | - Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored bottle of the Lewis acid. |

| Poorly Activated Carboxylic Acid | - Inefficient Conversion to Acyl Chloride: If starting from the carboxylic acid, ensure its conversion to the more reactive acyl chloride (e.g., using thionyl chloride or oxalyl chloride) is complete before adding the Lewis acid. - Direct Cyclization with a Strong Acid: Alternatively, a strong protic acid like polyphosphoric acid (PPA) or Eaton's reagent can be used to directly cyclize the carboxylic acid, which may be a more robust method. |

| Deactivated Aromatic Ring | - The fluorine atom has both electron-withdrawing inductive effects and electron-donating resonance effects. While the acylation should still proceed, strongly deactivating groups on the aromatic rings could hinder the reaction. This is less of a concern for the target molecule but should be considered for other derivatives. |

Experimental Protocols

Method 1: Aerobic Oxidation of 3-Fluorofluorene

This protocol is based on established methods for the efficient and environmentally friendly oxidation of fluorenes.[1][2]

Materials:

-

3-Fluorofluorene

-

Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and open to the air, dissolve 3-Fluorofluorene (1.0 eq) in THF or DMF.

-

Add powdered potassium hydroxide (1.0 - 2.5 eq).

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion (typically 1-8 hours), filter the reaction mixture to remove the excess base.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

Method 2: Intramolecular Friedel-Crafts Acylation of 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid

This protocol outlines the cyclization of the corresponding biphenyl carboxylic acid.

Materials:

-

4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Acyl Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the evolution of gas ceases and the solution becomes clear.

-

Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. Co-evaporate with anhydrous DCM or toluene twice to ensure complete removal.

-

Intramolecular Friedel-Crafts Acylation: Dissolve the crude acyl chloride in anhydrous DCE and cool the solution to 0 °C under an inert atmosphere.

-

Carefully add anhydrous aluminum chloride (1.1 - 1.5 eq) portion-wise, keeping the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction can be gently heated if necessary, and the progress should be monitored by TLC.

-

Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Oxidation of Substituted Fluorenes

| Starting Material | Oxidant | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Fluorene | Air | KOH | THF | RT | 6 | 98.5 | Patent CN100422128C |

| 2-Bromofluorene | Air | KOH | THF | RT | 3 | 98.5 | Patent CN100422128C |

| 2-Nitrofluorene | Air | KOH | THF | RT | 2 | 99.1 | Patent CN100422128C |

| 2,7-Dichlorofluorene | Air | KOH | THF | RT | 2 | 98.9 | Patent CN100422128C |

| 2,7-Dinitrofluorene | Air | KOH | THF | RT | 1.5 | 99.1 | Patent CN100422128C |

| Fluorene | Air | KOH | DMF | 30 | 3 | 99 | Patent CN104030906A |

Note: "RT" denotes room temperature.

Visualizations

Caption: Synthetic routes to this compound.

Caption: Troubleshooting flowchart for this compound synthesis.

References

Identifying common impurities in 3-Fluorofluoren-9-one synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluorofluoren-9-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two primary synthetic routes for the preparation of this compound:

-